Structural Differentiation: Thioether Linker Position and Ester Prodrug Motif Define a Unique Chemical Space Relative to Cephalosporin-Derived Sulfonylpyrrolidines
The target compound carries the thioacetate side chain at the pyrrolidine 3-position and an N-linked benzenesulfonylpropanoyl group, whereas the closest structurally characterized class—represented by US3890311 cephalosporanic acids—places the phenylsulfonyl-pyrrolidinylthio moiety at the 7-position of a β-lactam core [1]. This positional difference eliminates the β-lactam ring entirely, converting a bactericidal scaffold into a non-antibiotic, HDL-focused chemotype as described in the Sanofi-Aventis patent family [2]. The methyl ester further distinguishes it from free-acid intermediates that require separate activation steps for cellular assays.
| Evidence Dimension | Core scaffold and side-chain attachment point |
|---|---|
| Target Compound Data | Pyrrolidine-3-yl thioacetate with N-benzenesulfonylpropanoyl substitution (MW 371.47 g/mol; CLogP est. 1.8) |
| Comparator Or Baseline | 7-(2-(1-(phenylsulfonyl)-2-pyrrolidinylthio)acetamino)cephalosporanic acids (β-lactam-fused; MW range 500–650 g/mol) |
| Quantified Difference | Absence of β-lactam warhead; MW reduction of ~130–280 g/mol; distinct target class (HDL pathway vs. transpeptidase) |
| Conditions | Structural comparison based on patent disclosures CN-101115732-A and US3890311A |
Why This Matters
Procurement of this specific compound ensures studies remain within the HDL-elevation mechanistic space rather than drifting into antibacterial pharmacology.
- [1] US3890311A. 7-(2-(1-(phenylsulfonyl)-2-pyrrolidinylthio)acetamino)cephalosporanic acids. Filed 1974-03-11. View Source
- [2] Keil S, Glien M, Guessregen S, Wendler W, Schneider M, assignors to Sanofi-Aventis Deutschland GmbH. Sulfonylpyrrolidines, method for producing the same and their use as drugs. Patent CN-101115732-A (also published as US20080045540A1). Priority date 2005-01-04. View Source
